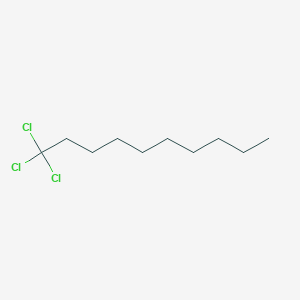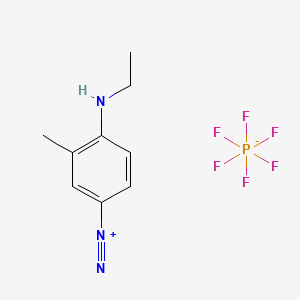
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) is a diazonium salt known for its reactivity and utility in organic synthesis. Diazonium salts are compounds containing a diazonium group, which is a functional group with the formula R-N₂⁺X⁻, where R is an organic group and X is an anion. These compounds are widely used in the synthesis of azo dyes, pharmaceuticals, and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, 4-(ethylamino)-3-methylaniline, is synthesized through standard organic synthesis techniques.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The diazonium salt is then treated with hexafluorophosphoric acid to form the stable hexafluorophosphate salt.
Industrial Production Methods
Industrial production of diazonium salts, including benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as halides, hydroxyl, and cyano groups.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like copper(I) chloride (for chlorination), copper(I) bromide (for bromination), and potassium iodide (for iodination).
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Yield halogenated aromatic compounds.
Coupling Reactions: Produce azo compounds.
Reduction Reactions: Result in the formation of aromatic amines.
科学研究应用
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in bioconjugation techniques to label proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other industrial chemicals.
作用机制
The mechanism of action of benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
- Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluorophosphate(1-)
- Benzenediazonium, 4-(dimethylamino)-, hexafluorophosphate(1-)
- 4-Formylbenzene diazonium hexafluorophosphate
Uniqueness
Benzenediazonium, 4-(ethylamino)-3-methyl-, hexafluorophosphate(1-) is unique due to its specific substituents, which influence its reactivity and the types of reactions it can undergo. The presence of the ethylamino and methyl groups can affect the electronic properties of the diazonium compound, making it suitable for specific applications in organic synthesis and bioconjugation.
属性
CAS 编号 |
68015-91-8 |
|---|---|
分子式 |
C9H12F6N3P |
分子量 |
307.18 g/mol |
IUPAC 名称 |
4-(ethylamino)-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C9H12N3.F6P/c1-3-11-9-5-4-8(12-10)6-7(9)2;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1 |
InChI 键 |
USQKZJMNGGNNAP-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


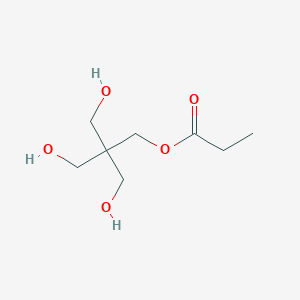
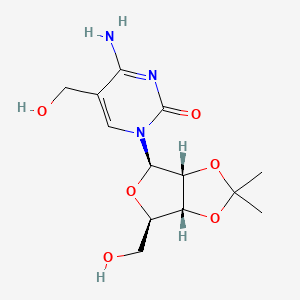
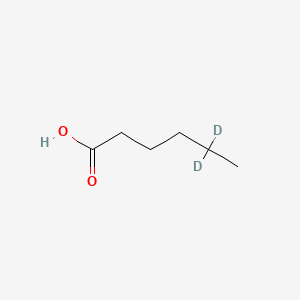

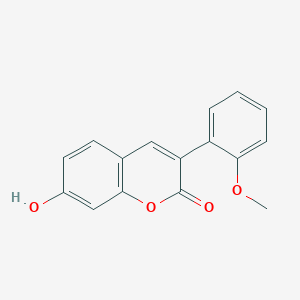

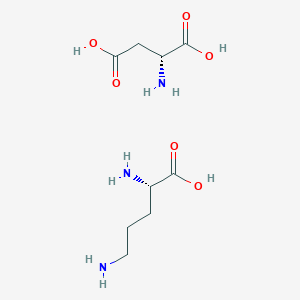
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)

